molecular formula C24H20F2N4O2 B10901713 [7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl](3,4-dihydroisoquinolin-2(1H)-yl)methanone

[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl](3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B10901713
M. Wt: 434.4 g/mol
InChI Key: PVWJQJPLARCIMV-UHFFFAOYSA-N
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Description

7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-ylmethanone is a complex organic compound with potential applications in various scientific fields. Its structure comprises a pyrazolo[1,5-a]pyrimidine core substituted with difluoromethyl and methoxyphenyl groups, along with a dihydroisoquinolinyl methanone moiety. This unique arrangement of functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-ylmethanone typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps in the synthesis may include:

  • Formation of the pyrazolo[1,5-a]pyrimidine core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the difluoromethyl group : This step may involve the use of difluoromethylating agents under specific conditions.
  • Attachment of the methoxyphenyl group : This can be done through electrophilic aromatic substitution reactions.
  • Incorporation of the dihydroisoquinolinyl methanone moiety : This step may involve coupling reactions using suitable reagents and catalysts.

Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

  • Scaling up the reactions : Ensuring that the reactions can be performed on a larger scale without compromising the efficiency.
  • Purification techniques : Using methods such as recrystallization, chromatography, or distillation to obtain the pure compound.
  • Quality control : Implementing rigorous quality control measures to ensure the consistency and reliability of the product.

Chemical Reactions Analysis

Types of Reactions: 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-ylmethanone can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
  • Reduction : Reduction reactions can be performed using reducing agents to obtain reduced derivatives.
  • Substitution : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
  • Oxidizing agents : Such as potassium permanganate or chromium trioxide.
  • Reducing agents : Such as sodium borohydride or lithium aluminum hydride.
  • Substitution reagents : Such as halogens, alkylating agents, or acylating agents.

Major Products Formed: The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl

  • Chemistry : As a building block for the synthesis of more complex molecules.
  • Biology : As a probe to study biological processes or as a potential therapeutic agent.
  • Medicine : As a candidate for drug development, particularly in targeting specific molecular pathways.
  • Industry : As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-ylmethanone involves its interaction with specific molecular targets. These may include:

  • Enzymes : Inhibiting or activating enzymes involved in metabolic pathways.
  • Receptors : Binding to receptors to modulate their activity.
  • Signaling pathways : Interfering with signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-ylmethanone is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C24H20F2N4O2

Molecular Weight

434.4 g/mol

IUPAC Name

[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C24H20F2N4O2/c1-32-18-8-6-16(7-9-18)20-12-21(22(25)26)30-23(28-20)19(13-27-30)24(31)29-11-10-15-4-2-3-5-17(15)14-29/h2-9,12-13,22H,10-11,14H2,1H3

InChI Key

PVWJQJPLARCIMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)N4CCC5=CC=CC=C5C4

Origin of Product

United States

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